molecular formula C11H15NO B1526472 (1-Amino-1,2,3,4-tetrahydronaphthalen-1-yl)methanol CAS No. 1184019-20-2

(1-Amino-1,2,3,4-tetrahydronaphthalen-1-yl)methanol

Cat. No.: B1526472
CAS No.: 1184019-20-2
M. Wt: 177.24 g/mol
InChI Key: IYEBNYLABGDEEP-UHFFFAOYSA-N
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Description

(1-Amino-1,2,3,4-tetrahydronaphthalen-1-yl)methanol is a chiral bicyclic compound featuring a fused cyclohexene ring and a naphthalene-derived scaffold. Its structure includes an amino (-NH₂) and a hydroxymethyl (-CH₂OH) group at the 1-position of the tetrahydronaphthalene system. This compound is synthesized enantioselectively via lipase-catalyzed kinetic acylation, utilizing biocatalysts such as Pseudomonas cepacea and Candida antarctica B lipases to achieve high enantiomeric purity . It serves as a critical precursor for HIV protease inhibitors and a chiral catalyst in asymmetric synthesis .

Properties

IUPAC Name

(1-amino-3,4-dihydro-2H-naphthalen-1-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO/c12-11(8-13)7-3-5-9-4-1-2-6-10(9)11/h1-2,4,6,13H,3,5,7-8,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYEBNYLABGDEEP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2C(C1)(CO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1184019-20-2
Record name (1-amino-1,2,3,4-tetrahydronaphthalen-1-yl)methanol
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Mechanism of Action

Target of Action

It is known that this compound is a significant aromatic amine derivative. Aromatic amines often interact with various biological targets, including enzymes and receptors, and play a crucial role in many biological processes.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of (1-Amino-1,2,3,4-tetrahydronaphthalen-1-yl)methanol. These factors can include pH, temperature, presence of other molecules, and the specific characteristics of the biological environment where the compound is active.

Biological Activity

(1-Amino-1,2,3,4-tetrahydronaphthalen-1-yl)methanol, also known by its CAS number 1184019-20-2, is a compound with potential biological activity. Its molecular formula is C11_{11}H15_{15}NO, and it has garnered attention for its structural characteristics that may influence various biological pathways. This article reviews the current understanding of its biological activity, including relevant case studies and research findings.

  • Molecular Weight : 177.24 g/mol
  • Molecular Structure :
    • SMILES: C1CC2=CC=CC=C2C(C1)(CO)N
    • InChI: InChI=1S/C11H15NO/c12-11(8-13)7-3-5-9-4-1-2-6-10(9)11/h1-2,4,6,13H,3,5,7-8,12H2

Research indicates that compounds with similar structures often interact with neurotransmitter systems and may exhibit neuroprotective effects. The presence of an amino group suggests potential interactions with receptors or enzymes involved in neurotransmission.

Neuroprotective Effects

A study exploring the neuroprotective properties of tetrahydronaphthalene derivatives found that certain analogs could inhibit neuronal apoptosis in vitro. While (1-Amino-1,2,3,4-tetrahydronaphthalen-1-yl)methanol was not directly tested, its structural similarity to effective compounds suggests it may share these protective qualities .

Antidepressant Activity

Another area of interest is the potential antidepressant activity of compounds related to (1-Amino-1,2,3,4-tetrahydronaphthalen-1-yl)methanol. Research has shown that tetrahydronaphthalene derivatives can modulate serotonin and norepinephrine levels in animal models . This modulation is crucial for developing antidepressant therapies.

Table: Summary of Biological Activities

Activity Findings
NeuroprotectionAnalogous compounds show inhibition of neuronal apoptosis .
Antidepressant PotentialModulation of serotonin/norepinephrine levels observed in related compounds .

Safety and Toxicology

The safety profile of (1-Amino-1,2,3,4-tetrahydronaphthalen-1-yl)methanol includes several precautionary measures due to its potential toxicity. Hazard statements indicate risks such as skin irritation and respiratory issues upon exposure . Further toxicological assessments are necessary to establish safety for therapeutic use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers and Functional Group Variations

1-Amino-1,2,3,4-tetrahydronaphthalen-2-ol ()
  • Structural Difference: The hydroxyl and amino groups are positioned at C2 and C1, respectively, contrasting with the target compound’s C1 placement of both groups.
  • Synthesis : Similarly synthesized via lipase-catalyzed acylation but yields cis/trans isomers depending on reaction conditions .
  • Applications : Used in chiral catalysis and as intermediates for HIV drugs, but stereochemical differences influence binding affinities in biological systems .
3-(5-Methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)-1,1-dimethylurea (Compound 9, )
  • Structural Difference: A methoxy group at C5 and a dimethylurea substituent at C1 replace the amino and hydroxymethyl groups.
  • Activity : Exhibits potent cytotoxicity (IC₅₀ = 3.2–8.7 μM in MTT assays) against cancer cell lines, attributed to the electron-withdrawing urea moiety .
  • Applications : Investigated as an anticancer agent, contrasting with the target compound’s role in antiviral drug synthesis .

Substituent Modifications

(1-Methyl-1,2,3,4-tetrahydronaphthalen-1-yl)methanol ()
  • Structural Difference: A methyl group replaces the amino group at C1.
  • Molecular Weight: 182.19 g/mol (vs. 175.27 g/mol for the target compound, assuming C₁₁H₁₅NO).
  • Applications : Lacks biological activity data but serves as a structural analog for studying steric effects in catalysis .
(1-Methyl-1,2,3,4-tetrahydronaphthalen-1-yl)methanamine (–14)
  • Structural Difference : A methanamine (-CH₂NH₂) group replaces the hydroxymethyl (-CH₂OH) group.
  • Properties : The hydrochloride salt (C₁₂H₁₈ClN, MW 211.73 g/mol) enhances solubility compared to the target compound’s free base .
  • Applications : Explored in neurological drug development due to amine-mediated receptor interactions .

Complex Derivatives with Additional Substituents

(6-Chloro-5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)(hydroxy)-N,N-dimethylmethanaminium Bromide ()
  • Structural Features: Chloro and methoxy groups at C6/C5 and a dimethylamino-hydroxymethyl chain at C1.
  • Activity: Potential antiviral applications inferred from structural similarity to Ebola inhibitors (e.g., α-lipomycin derivatives in ) .

Comparative Data Table

Compound Name Molecular Formula Key Substituents Biological Activity Synthesis Method Applications References
(1-Amino-1,2,3,4-tetrahydronaphthalen-1-yl)methanol C₁₁H₁₅NO -NH₂, -CH₂OH at C1 Chiral catalysis, HIV drug precursor Lipase-catalyzed acylation Antiviral drug synthesis
1-Amino-1,2,3,4-tetrahydronaphthalen-2-ol C₁₀H₁₃NO -NH₂ at C1, -OH at C2 Chiral catalysis Lipase-catalyzed acylation HIV drug intermediates
3-(5-Methoxy-THN-1-yl)-1,1-dimethylurea C₁₄H₂₀N₂O₂ -OCH₃ at C5, urea at C1 Cytotoxic (IC₅₀ = 3.2–8.7 μM) Alkylation/condensation Anticancer agents
(1-Methyl-THN-1-yl)methanol C₁₂H₁₆O -CH₃ at C1, -CH₂OH at C1 N/A Conventional organic synthesis Steric effect studies
(1-Methyl-THN-1-yl)methanamine HCl C₁₂H₁₈ClN -CH₃ at C1, -CH₂NH₂ at C1 Neurological modulation Amine alkylation Neuropharmacology

Key Findings and Implications

  • Stereochemistry Matters: Enantiopure synthesis (e.g., via lipase catalysis) is critical for the target compound’s efficacy in drug synthesis, whereas racemic mixtures of analogs like 1-amino-THN-2-ol require resolution .
  • Substituent-Driven Activity: Cytotoxicity in urea derivatives () highlights the role of electron-withdrawing groups, while amino-alcohols favor antiviral/chiral applications .
  • Solubility and Salt Forms : Hydrochloride salts () improve bioavailability compared to free bases, a consideration for drug development .

Preparation Methods

Reductive Amination Route

A widely reported method for preparing amino-substituted tetrahydronaphthalenes involves reductive amination of the corresponding aldehyde precursors. This approach is efficient for introducing the amino group directly onto the tetrahydronaphthalene ring system.

Key Steps:

  • Starting from 1,2,3,4-tetrahydronaphthalen-1-carbaldehyde or derivatives, the aldehyde is reacted with an amine source.
  • The reaction is performed under acidic conditions to facilitate imine formation.
  • A reducing agent such as sodium borohydride (NaBH4), potassium borohydride (KBH4), lithium borohydride (LiBH4), or sodium triacetoxyborohydride (NaBH(OAc)3) reduces the imine intermediate to the corresponding amine.
  • The reaction temperature is typically maintained between 10 to 60 °C.
  • The product is often isolated as a hydrochloride salt by treatment with hydrochloric acid in solvents like ethanol, methanol, or isopropanol.

Example Protocol (Adapted from Patent CN111393309A):

Step Reagents & Conditions Outcome
1 (S)-1,2,3,4-tetrahydro-5-methoxy-N-((R)-1-benzyl)-2-naphthylamine + propionaldehyde, NaBH4, acetic acid, dichloromethane, 20-30 °C, 2 h Formation of intermediate amine (compound II) with >90% purity by HPLC
2 Catalytic hydrogenation with Pd/C, H2 (10-20 kg/cm²), room temperature, 4-6 h Hydrogenation of intermediate to free amine
3 Addition of concentrated HCl in isopropanol, room temperature, 2 h Formation of hydrochloride salt of the amine (compound III) with >98% purity

This method provides a short and high-yielding synthetic route with overall yields exceeding 80%, suitable for industrial scale-up due to its simplicity and environmental friendliness.

One-Pot Multi-Step Synthesis via Allylic Intermediates

An alternative sophisticated approach involves the use of allylic trichloroacetimidates bearing vinyl or allyl groups, which undergo a one-pot, two-step multireaction process to yield amino-substituted tetrahydronaphthalenes.

Process Highlights:

  • Starting from substituted 2-bromobenzaldehydes, vinyl or allyl groups are introduced via coupling reactions (e.g., Stille coupling).
  • Allylic alcohols are converted to trichloroacetimidates.
  • A one-pot sequence involving an Overman rearrangement followed by ring-closing metathesis (RCM) forms the tetrahydronaphthalene skeleton with an amino substituent.
  • The process allows for the synthesis of a broad range of substituted amino-tetrahydronaphthalenes.
  • This method is particularly useful for incorporating diverse substituents and functional groups late in the synthesis.

Reaction Conditions and Catalysts:

Step Catalyst/Conditions Yield & Notes
Overman rearrangement Heat at 160 °C for 18 h Full conversion achieved; lower temps incomplete
Ring-closing metathesis (RCM) Grubbs first or second generation catalyst, 5-15 mol %, 15-20 h High yields (up to 82%) for cyclization step

This approach has been demonstrated in the total synthesis of complex alkaloids and provides a versatile platform for preparing amino-substituted tetrahydronaphthalenes with various substitution patterns.

Comparative Analysis of Preparation Methods

Feature Reductive Amination Route One-Pot Multi-Step Allylic Route
Starting Materials Tetrahydronaphthalen-1-carbaldehyde derivatives Substituted 2-bromobenzaldehydes
Reaction Complexity Two-step (amination + hydrogenation) Multi-step (coupling, rearrangement, metathesis)
Catalyst/Reducing Agent NaBH4, Pd/C Palladium catalysts, Grubbs catalysts
Reaction Conditions Mild temperature (10-60 °C), acidic medium Elevated temperature (160 °C) for rearrangement
Yield High (>80%) Moderate to high (up to 82%)
Scalability Industrially feasible, environmentally friendly More suited for complex molecule synthesis
Functional Group Tolerance Moderate High, allows diverse substitutions

Research Findings and Notes

  • The reductive amination method is favored for its straightforwardness and high yield, making it suitable for producing key intermediates in pharmaceutical synthesis, such as rotigotine precursors.
  • The one-pot allylic route provides synthetic flexibility and access to structurally diverse amino-tetrahydronaphthalenes, which are valuable in natural product synthesis and medicinal chemistry.
  • Both methods benefit from modern catalytic systems to improve selectivity and efficiency.
  • The choice of method depends on the desired substitution pattern, scale, and downstream application.

Summary Table of Key Parameters for Reductive Amination Preparation

Parameter Value/Range Notes
Molar ratio (amine:aldehyde) 1:1 to 1:4 (preferably 1:1.8) Controls reaction completeness
Reducing agents NaBH4, KBH4, LiBH4, Zn(BH4)2, NaBH(OAc)3 NaBH4 most common
Acidic additives Acetic acid, formic acid, oxalic acid, methanesulfonic acid, benzenesulfonic acid Facilitate imine formation
Reaction temperature 10-60 °C Mild conditions
Hydrogenation catalyst Pd/C or Pd(OH)2/C For reduction of intermediates
Salt-forming agents Ethanol-HCl, methanol-HCl, isopropanol-HCl For isolation as hydrochloride salts

Q & A

Q. Table 1: Bioactivity of Structural Analogs

CompoundBioactivity (IC₅₀, µM)Key Functional GroupsReference
(1S,2S)-1-Amino-tetrahydronaphthalen-2-ol8.2 (Serotonin receptor)-OH, -NH₂
1-Amino-2-naphthol23.4 (CYP450 inhibition)-NH₂, -OH
N-[(2,5-Dimethoxyphenyl)methyl]-derivative15.1 (Dopamine uptake)-OCH₃, -CH₂NH₂

Safety and Best Practices

Q. What safety protocols are critical during large-scale synthesis?

  • Guidelines :
  • Use explosion-proof reactors for high-pressure amination.
  • Neutralize waste streams (e.g., NH₃ scrubbing) to prevent environmental release.
  • Personal protective equipment (PPE): Nitrile gloves, fume hoods for solvent handling .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1-Amino-1,2,3,4-tetrahydronaphthalen-1-yl)methanol
Reactant of Route 2
(1-Amino-1,2,3,4-tetrahydronaphthalen-1-yl)methanol

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